Home > Products > Screening Compounds P73738 > Benzoylaconitine
Benzoylaconitine -

Benzoylaconitine

Catalog Number: EVT-10922325
CAS Number:
Molecular Formula: C32H45NO10
Molecular Weight: 603.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
[11-ethyl-5,7,8,14-tetrahydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate is a natural product found in Aconitum brunneum, Aconitum carmichaelii, and Aconitum kusnezoffii with data available.
Overview

Benzoylaconitine is a complex alkaloid derived from plants of the Aconitum genus, particularly Aconitum species. This compound has garnered interest due to its potential pharmacological effects, particularly in traditional medicine and modern pharmacology. Benzoylaconitine is classified as a type of alkaloid, which are naturally occurring compounds that often have significant biological activity.

Source
Benzoylaconitine is primarily sourced from the roots and tubers of Aconitum plants, which are known for their toxic properties as well as their medicinal uses. These plants are commonly found in mountainous regions of Asia and have been used in traditional medicine for centuries.

Classification
In terms of chemical classification, benzoylaconitine falls under the category of alkaloids, specifically within the class of aconitine alkaloids. These compounds are characterized by their complex ring structures and nitrogen-containing moieties.

Synthesis Analysis

The synthesis of benzoylaconitine can be approached through various methods, predominantly involving extraction from natural sources or synthetic organic chemistry techniques.

Methods and Technical Details

  1. Extraction from Aconitum Species: The traditional method involves extracting benzoylaconitine from the plant material using solvents like ethanol or methanol. This process often includes steps such as maceration, filtration, and evaporation to isolate the alkaloid.
  2. Synthetic Approaches: Recent studies have explored synthetic routes to produce benzoylaconitine. One notable method includes the use of microwave-assisted synthesis, which enhances reaction rates and yields compared to conventional heating methods. For instance, the acylation of related compounds can be optimized using microwave irradiation to achieve higher yields in shorter times .
Molecular Structure Analysis

Benzoylaconitine possesses a complex molecular structure characterized by multiple rings and functional groups.

Structure and Data

  • Molecular Formula: C23H30N2O3
  • Molecular Weight: 398.5 g/mol
  • Structural Features: The structure features a bicyclic framework typical of aconitine alkaloids, with a benzoyl group attached to a nitrogen atom within the ring system. The presence of hydroxyl groups and other substituents contributes to its biological activity.
Chemical Reactions Analysis

Benzoylaconitine participates in various chemical reactions that can modify its structure and properties.

Reactions and Technical Details

  1. Acylation Reactions: Benzoylaconitine can undergo acylation with various acyl chlorides to form derivatives that may exhibit altered biological activities.
  2. Hydrolysis Reactions: Under acidic or basic conditions, benzoylaconitine can hydrolyze to yield simpler alkaloids or phenolic compounds, which may have different pharmacological effects .
Mechanism of Action

The mechanism of action of benzoylaconitine involves its interaction with biological targets within the body.

Process and Data
Benzoylaconitine is believed to exert its effects primarily through modulation of ion channels, particularly sodium channels involved in pain signaling pathways. This interaction can lead to analgesic effects, making it a compound of interest for pain management research. Additionally, its potential neuroprotective properties are being investigated, which may involve antioxidant mechanisms .

Physical and Chemical Properties Analysis

Understanding the physical and chemical properties of benzoylaconitine is crucial for its application in scientific research.

Physical Properties

  • Appearance: Typically presented as a white crystalline solid.
  • Solubility: Soluble in organic solvents such as ethanol and methanol but poorly soluble in water.

Chemical Properties

  • Stability: Benzoylaconitine is stable under normal laboratory conditions but may degrade upon prolonged exposure to light or moisture.
  • Reactivity: It reacts with strong acids or bases, leading to potential degradation products that can affect its biological activity.
Applications

Benzoylaconitine has several scientific uses that highlight its pharmacological potential.

  1. Pharmacological Research: It is studied for its analgesic properties and potential use in pain management therapies.
  2. Traditional Medicine Applications: In some cultures, extracts containing benzoylaconitine are used for treating various ailments, including inflammation and pain.
  3. Chemical Synthesis Studies: It serves as a model compound in organic synthesis research due to its complex structure and reactivity .
Pharmacological Mechanisms of Benzoylaconitine

Anti-Inflammatory Pathways

Benzoylaconitine, a monoester-diterpenoid alkaloid derived from Aconitum species, exhibits multi-target anti-inflammatory activity across immune-mediated pathologies. Its mechanisms involve precise modulation of signaling cascades in cell-type-specific contexts, ranging from epidermal keratinocytes to synovial fibroblasts and immune cells.

Suppression of STAT3 Phosphorylation in Keratinocytes

Benzoylaconitine significantly alleviates psoriatic skin inflammation by targeting the Signal Transducer and Activator of Transcription 3 (STAT3) pathway in keratinocytes. In tumor necrosis factor-alpha (TNF-α)/lipopolysaccharide (LPS)-stimulated HaCaT keratinocytes, Benzoylaconitine (5–10 μM) inhibited interleukin (IL)-6 and IL-8 production and suppressed cell hyperproliferation without compromising viability. Mechanistically, Benzoylaconitine reduced phosphorylation at both STAT3 tyrosine 705 (Tyr705) and tyrosine 727 (Tyr727) residues, with more pronounced effects at Tyr727—a critical site regulating transcriptional activity and nuclear retention. This suppression disrupted the STAT3-mediated feedforward loop that amplifies keratinocyte proliferation and inflammatory cytokine release in psoriasis [4].

In vivo validation using imiquimod-induced murine psoriasis models demonstrated that Benzoylaconitine (2–4 mg/kg) reduced epidermal thickness by 42–68%, Ki-67+ proliferating keratinocytes by 53%, and pathological keratin 17 overexpression while restoring keratin 1 expression. These changes correlated with diminished STAT3 phosphorylation in lesional skin. Notably, Benzoylaconitine outperformed methotrexate in reducing scaling, erythema, and weight loss, with no hepatorenal toxicity observed [4].

Table 1: Benzoylaconitine Efficacy in Psoriasis Models

Experimental ModelBenzoylaconitine TreatmentKey OutcomesMolecular Changes
TNF-α/LPS-stimulated HaCaT keratinocytes5–10 μM↓ IL-6, IL-8 mRNA/protein; ↓ keratinocyte proliferation↓ p-STAT3 (Tyr705/Tyr727)
Imiquimod-induced murine psoriasis2 mg/kg, 4 mg/kg↓ Epidermal thickness (42%/68%); ↓ Ki-67+ cells (53%)Normalized keratin 1/17; ↓ dermal p-STAT3
Splenic Th17 analysis4 mg/kg↓ CD3+CD4+IL-17A+ cells (spleen/skin)↓ IL-17A, IL-23 in skin homogenates

Inhibition of Mitogen-Activated Protein Kinase/Nuclear Factor Kappa B Signaling in Synovial Cells

Benzoylaconitine exerts potent anti-arthritic effects by concurrently suppressing Mitogen-Activated Protein Kinase (MAPK), Akt, and Nuclear Factor Kappa B (NF-κB) signaling in inflamed synovial cells. In interleukin-1 beta (IL-1β)-stimulated human SW982 synovial cells, Benzoylaconitine (5–10 μM) reduced IL-6 and IL-8 production at mRNA and protein levels by >50%. This coincided with decreased phosphorylation of extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), p38 MAPK, and Akt. Critically, Benzoylaconitine prevented inhibitor of kappa B alpha (IκBα) degradation, inhibited p65 nuclear translocation, and reduced phospho-p65 levels—demonstrating comprehensive blockade of canonical NF-κB activation [5] [8].

The interdependency of these pathways was evident: MAPK/Akt activation typically precedes IκBα degradation and p65 nuclear translocation. Benzoylaconitine’s simultaneous disruption of upstream kinases and downstream transcription factors explains its efficacy in suppressing synovial inflammation. In collagen-induced arthritic rats, polymeric nanoparticle-encapsulated Benzoylaconitine (NP/BAC) suppressed paw swelling by 87.1% and reduced serum IL-1β, tumor necrosis factor-alpha (TNF-α), and prostaglandin E2 (PGE2) by 66–70%. This surpassed free drug efficacy, highlighting enhanced bioavailability and synovial targeting [2] [3].

Table 2: Synovial Anti-Inflammatory Effects of Benzoylaconitine

Signaling PathwayBenzoylaconitine ModulationFunctional ConsequencesValidation Model
MAPK Cascade↓ p-ERK, p-JNK, p-p38↓ IL-6/IL-8 transcription; ↓ cyclooxygenase-2 expressionIL-1β-stimulated SW982 synovial cells
PI3K-Akt Axis↓ Akt phosphorylation (Ser473)↓ Inflammatory cell survival; ↓ NF-κB cross-activationIL-1β-stimulated SW982 synovial cells
NF-κB Activation↓ IκBα degradation; ↓ p65 nuclear translocation↓ Transcriptional activation of cytokines/chemokinesCollagen-induced arthritis rats

Modulation of Toll-Like Receptor 4-Hypoxia-Inducible Factor 1 Alpha-Vascular Endothelial Growth Factor Axis in Rheumatoid Arthritis

Benzoylaconitine disrupts the Toll-Like Receptor 4 (TLR4)-Hypoxia-Inducible Factor 1 Alpha (HIF-1α)-Vascular Endothelial Growth Factor (VEGF) signaling axis, mitigating angiogenesis and inflammation in rheumatoid arthritis. In lipopolysaccharide-activated macrophages, Benzoylaconitine (40–160 μM) reduced hypoxia-induced HIF-1α accumulation by 55–75% and suppressed VEGF secretion by >60%. This occurred through dual mechanisms: direct inhibition of TLR4-mediated prolyl hydroxylase domain-containing protein degradation (stabilizing HIF-1α) and indirect suppression of VEGF transcription. The downstream effects include reduced synovial neovascularization and inflammatory cell infiltration [2] [3] [7].

In collagen-induced arthritic rats, Benzoylaconitine (1.5 mg/kg) combined with paeoniflorin reduced serum VEGF by 48% and synovial HIF-1α expression by 52%, correlating with decreased joint microvessel density. Mechanistically, Benzoylaconitine disrupted the TLR4-MyD88 complex formation, interrupting downstream signaling that activates HIF-1α under hypoxic inflammatory conditions. This upstream targeting distinguishes it from direct VEGF inhibitors and may reduce compensatory angiogenic signaling [6] [7].

Table 3: Benzoylaconitine Effects on Arthritic Angiogenic Signaling

Molecular TargetBiological EffectPathway ModulationTherapeutic Impact
TLR4 Receptor ComplexDisrupted MyD88 recruitment↓ Downstream NF-κB/MAPK activation↓ Inflammatory cytokine storm
HIF-1α Protein StabilizationEnhanced proteasomal degradation↓ Transcriptional activity of VEGF/GLUT1↓ Angiogenesis; ↓ glucose metabolism in synovium
VEGF SecretionReduced expression in macrophages/fibroblasts↓ VEGFR2 phosphorylation in endothelia↓ Pannus formation; ↓ joint destruction

Benzoylaconitine’s multi-tiered suppression of this axis—from receptor-level inhibition to transcriptional regulation—explains its efficacy in reducing paw swelling (69.8% suppression) and joint pathology in rheumatoid models [2] [3] [6].

Properties

Product Name

Benzoylaconitine

IUPAC Name

[11-ethyl-5,7,8,14-tetrahydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate

Molecular Formula

C32H45NO10

Molecular Weight

603.7 g/mol

InChI

InChI=1S/C32H45NO10/c1-6-33-14-29(15-39-2)18(34)12-19(40-3)31-17-13-30(37)26(43-28(36)16-10-8-7-9-11-16)20(17)32(38,25(35)27(30)42-5)21(24(31)33)22(41-4)23(29)31/h7-11,17-27,34-35,37-38H,6,12-15H2,1-5H3

InChI Key

DHJXZSFKLJCHLH-UHFFFAOYSA-N

Canonical SMILES

CCN1CC2(C(CC(C34C2C(C(C31)C5(C6C4CC(C6OC(=O)C7=CC=CC=C7)(C(C5O)OC)O)O)OC)OC)O)COC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.